molecular formula C16H10O5 B2580417 3,3'-Oxybis(isobenzofuran-1(3H)-one) CAS No. 65543-72-8

3,3'-Oxybis(isobenzofuran-1(3H)-one)

Cat. No.: B2580417
CAS No.: 65543-72-8
M. Wt: 282.251
InChI Key: LTOWYDKNFDNQTL-UHFFFAOYSA-N
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Description

3,3’-Oxybis(isobenzofuran-1(3H)-one) is a chemical compound known for its unique structure and properties It is a derivative of isobenzofuran and features an oxygen bridge between two isobenzofuran-1(3H)-one units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Oxybis(isobenzofuran-1(3H)-one) typically involves the reaction of isobenzofuran derivatives under specific conditions. One common method involves the use of MnSO4 and 3,3’-((5-carboxy-1,3-phenylene)bis(oxy))dibenzoic acid under solvothermal conditions. The reaction is carried out in the presence of different solvent systems, such as DMF (dimethylformamide) and water, to yield various coordination polymers .

Industrial Production Methods

Industrial production methods for 3,3’-Oxybis(isobenzofuran-1(3H)-one) are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3,3’-Oxybis(isobenzofuran-1(3H)-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3,3’-Oxybis(isobenzofuran-1(3H)-one) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3’-Oxybis(isobenzofuran-1(3H)-one) involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to form coordination complexes and participate in redox reactions. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Oxybis(isobenzofuran-1(3H)-one) is unique due to its oxygen bridge and the resulting electronic and structural properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of coordination polymers and advanced materials.

Biological Activity

3,3'-Oxybis(isobenzofuran-1(3H)-one) is a chemical compound characterized by its unique structure, which consists of two isobenzofuran-1(3H)-one units linked by an oxygen atom. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antioxidant properties and inhibition of key enzymes.

Chemical Structure and Synthesis

The chemical formula for 3,3'-Oxybis(isobenzofuran-1(3H)-one) is C16H10O5C_{16}H_{10}O_{5}. It is synthesized through various methods, often involving the reaction of isobenzofuran derivatives under specific conditions. One common synthesis route includes using manganese sulfate and specific organic acids under solvothermal conditions .

Antioxidant Activity

Research indicates that compounds within the isobenzofuran class, including 3,3'-Oxybis(isobenzofuran-1(3H)-one), exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. For instance, studies have demonstrated that related compounds show IC50 values indicating their effectiveness in neutralizing reactive oxygen species (ROS) .

Table 1: Antioxidant Activity of Isobenzofuran Derivatives

CompoundIC50 (μg/mL)Reference
3,3'-Oxybis(isobenzofuran-1(3H)-one)TBD
Ascorbic Acid (Control)4.57
Compound 28b8.88
Compound 28c6.33

Enzyme Inhibition

One of the notable biological activities of isobenzofuran derivatives is their ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. This property makes them potential candidates for cosmetic applications aimed at skin lightening and treating hyperpigmentation. In studies evaluating various isobenzofuran-1(3H)-ones, certain derivatives exhibited potent inhibition of tyrosinase activity in a concentration-dependent manner .

Table 2: Tyrosinase Inhibition Potency of Isobenzofuran Derivatives

CompoundIC50 (μM)Reference
Phthalaldehydic AcidTBD
Compound 7TBD
Compound 9TBD

The biological activity of 3,3'-Oxybis(isobenzofuran-1(3H)-one) can be attributed to its structural features that allow it to interact with various molecular targets. The oxygen bridge between the two isobenzofuran moieties enhances its ability to form coordination complexes with metal ions, which may play a role in its antioxidant and enzyme inhibitory activities .

Case Studies

Recent studies have focused on the effects of isobenzofuran derivatives on cellular models. For example, an investigation into the cytotoxicity and ROS generation in different cell lines revealed that certain derivatives could modulate oxidative stress responses effectively. This suggests potential therapeutic applications in conditions associated with oxidative damage .

Properties

IUPAC Name

3-[(3-oxo-1H-2-benzofuran-1-yl)oxy]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O5/c17-13-9-5-1-3-7-11(9)15(19-13)21-16-12-8-4-2-6-10(12)14(18)20-16/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOWYDKNFDNQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)OC3C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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